Cas no 1008402-79-6 (Bis-PEG9-NHS ester)

Bis-PEG9-NHS ester 化学的及び物理的性質
名前と識別子
-
- NHS-PEG24-NHS
- bis-(2,5-dioxopyrrolidin-1-yl)-4,7,10,13,16,19,22,25,28-nonaoxahentriacontane-1,31-dioate
- NHS-DPEG(9)-NHS BIS-SUCCINIMIDYL-4,7,10,13,16,19,22,25,28-NONAOXAHENTRIACONTANE-1,31-DIOATE
- Bis(NHS)PEG9
- bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16,19,22,25,28-nonaoxahentriacontane-1,31-dioate
- Bis-PEG13-NHS Ester
- Bis-PEG9-NHS Ester
- NHS-12-NHS
- NHS-16-NHS
- NHS-8-NHS
- NHS-9-NHS
- BIS-PEG9-NHS
- Di(N-succinimidyl) 4,7,10,13,16,19,22,25,28-Nonaoxahentriacontanedioate
- 4,7,10,13,16,19,22,25,28-Nonaoxahentriacontanedioic Acid Di(N-succinimidyl) Ester
- NHS-PEG8-NHS
- NHS-PEG16-NHS
- Bis-PEG25-NHS ester
- Bis-PEG17-NHS ester
- Bis-PEG10-NHS ester
- Bis-PE21- NHS ester
- Bis-PEG21-NHS Ester
- Bis-dPEG(R)9-NHS ester
- CQWLSZJYTZVHMU-UHFFFAOYSA-N
- 4,7
- (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
- Bis-d
- BP-21504
- SCHEMBL12165771
- C30H48N2O17
- Bis(N-succinimidyl) 4,7,10,13,16,19,22,25,28-nonaoxahentriacontane-1,31-dioate
- CS-0063456
- bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16,19,22,25,28-nonaoxahentriacontanedioate
- 1008402-79-6
- C70579
- MFCD11041131
- 4,7,10,13,16,19,22,25,28-Nonaoxahentriacontanedioic acid, 1,31-bis(2,5-dioxo-1-pyrrolidinyl) ester
- DA-71558
- HY-117009
- B4688
- BIS-PEG9-NHSESTER
- bis(2,5-dioxopyrrolidin-1-yl)4,7,10,13,16,19,22,25,28-nonaoxahentriacontane-1,31-dioate
- AKOS027257092
- DPG-5895
- NHS-PEG9-NHS
- FN72988
- Bis-dPEG®13-NHS Ester
- Bis-PEG9-NHS ester
- Bis-PEG9-NHS
- Bis-PEG13-NHS ester
-
- MDL: MFCD21363290
- インチ: 1S/C30H48N2O17/c33-25-1-2-26(34)31(25)48-29(37)5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-24-22-46-20-18-44-16-14-42-12-10-40-8-6-30(38)49-32-27(35)3-4-28(32)36/h1-24H2
- InChIKey: CQWLSZJYTZVHMU-UHFFFAOYSA-N
- ほほえんだ: O(C(C([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])C(=O)ON1C(C([H])([H])C([H])([H])C1=O)=O)=O)N1C(C([H])([H])C([H])([H])C1=O)=O
計算された属性
- せいみつぶんしりょう: 708.29500
- どういたいしつりょう: 708.29529807 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 17
- 重原子数: 49
- 回転可能化学結合数: 34
- 複雑さ: 890
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 708.7
- 疎水性パラメータ計算基準値(XlogP): -3.2
- トポロジー分子極性表面積: 210
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 737.0±70.0 °C at 760 mmHg
- フラッシュポイント: 399.5±35.7 °C
- PSA: 210.43000
- LogP: -0.99380
- じょうきあつ: 0.0±2.4 mmHg at 25°C
Bis-PEG9-NHS ester セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分間丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 1086医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- ちょぞうじょうけん:−20°C
Bis-PEG9-NHS ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM338838-250mg |
Bis-PEG9-NHS ester |
1008402-79-6 | 95%+ | 250mg |
$360 | 2022-09-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1134096-100mg |
Bis-PEG9-NHS ester |
1008402-79-6 | 98% | 100mg |
¥1395.00 | 2023-11-22 | |
Key Organics Ltd | AS-75403-1G |
bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16,19,22,25,28-nonaoxahentriacontanedioate |
1008402-79-6 | >95% | 1g |
2023-09-08 | ||
Key Organics Ltd | AS-75403-50MG |
bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16,19,22,25,28-nonaoxahentriacontanedioate |
1008402-79-6 | >95% | 50mg |
2023-09-08 | ||
XI AN KANG FU NUO Biotechnology Co., Ltd. | BAAB-9-250mg |
Bis-PEG9-NHS ester |
1008402-79-6 | >98.00% | 250mg |
¥1500.0 | 2023-09-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-21947-100mg |
Bis-PEG9-NHS ester |
1008402-79-6 | 97% | 100mg |
6697.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-21504-500mg |
Bis-PEG9-NHS ester |
1008402-79-6 | 98% | 500mg |
5557.0CNY | 2021-08-04 | |
BAI LING WEI Technology Co., Ltd. | 2742044-100MG |
Bis(NHS)PEG9 |
1008402-79-6 | 100MG |
¥ 3323 | 2022-04-26 | ||
XI AN KANG FU NUO Biotechnology Co., Ltd. | BAAB-9-1g |
Bis-PEG9-NHS ester |
1008402-79-6 | >98.00% | 1g |
¥2670.0 | 2023-09-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-21682-100mg |
Bis-PEG9-NHS ester |
1008402-79-6 | 98% | 100mg |
4987.0CNY | 2021-08-04 |
Bis-PEG9-NHS ester 関連文献
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
8. Book reviews
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
10. Book reviews
Bis-PEG9-NHS esterに関する追加情報
Bis-PEG9-NHS Ester (CAS No. 1008402-79-6): A Comprehensive Overview
Bis-PEG9-NHS ester (CAS No. 1008402-79-6) is a versatile and widely used chemical compound in the fields of bioconjugation, drug delivery, and material science. This compound is a derivative of polyethylene glycol (PEG), a biocompatible polymer known for its excellent hydrophilic properties and minimal immunogenicity. The "NHS" in its name stands for N-hydroxysuccinimide, which is a reactive group that facilitates covalent bonding with primary amine groups, making it an ideal reagent for modifying proteins, peptides, and other biomolecules.
The structure of Bis-PEG9-NHS ester consists of two PEG chains connected via an NHS ester group. The PEG chains provide hydrophilic properties, while the NHS ester group serves as a reactive site for conjugation. This dual functionality makes it highly suitable for applications such as the modification of therapeutic proteins to enhance their stability and circulation time in the bloodstream. Recent studies have demonstrated the potential of Bis-PEG9-NHS ester in creating long-circulating drug delivery systems, which can improve the efficacy of treatments for various diseases, including cancer and inflammatory disorders.
In terms of synthesis, Bis-PEG9-NHS ester is typically prepared through a multi-step process involving the activation of PEG with NHS and subsequent coupling reactions. The precise control of reaction conditions is crucial to ensure high purity and functionality of the final product. Researchers have explored alternative synthetic routes to improve yield and reduce costs, which has led to advancements in scalable manufacturing processes for this compound.
The application of Bis-PEG9-NHS ester in bioconjugation has been extensively studied. For instance, it has been used to modify antibodies for targeted drug delivery, enabling precise targeting of diseased cells while minimizing off-target effects. Recent research has also highlighted its role in the development of PEGylated nanoparticles, which exhibit enhanced drug loading capacity and controlled release profiles. These nanoparticles have shown promise in overcoming challenges such as drug resistance and poor bioavailability.
Another emerging application of Bis-PEG9-NHS ester is in the field of regenerative medicine. By conjugating growth factors or other bioactive molecules with this compound, researchers can create biomaterials that promote tissue repair and regeneration. For example, studies have demonstrated that PEGylated growth factors can enhance wound healing by improving their stability and delivery efficiency at the site of injury.
In addition to its biomedical applications, Bis-PEG9-NHS ester has found utility in material science. Its ability to form stable covalent bonds makes it valuable for modifying surfaces in applications such as biosensors and medical devices. Recent advancements have explored the use of this compound in creating stimuli-responsive materials that can release drugs or change their properties in response to environmental changes.
The biocompatibility and functionality of Bis-PEG9-NHS ester have made it a cornerstone in various research areas. However, challenges remain in optimizing its performance for specific applications. For instance, researchers are investigating methods to further enhance its stability under physiological conditions while maintaining its reactivity. Additionally, there is a growing interest in understanding the long-term fate of PEGylated compounds within the body to ensure their safety and efficacy.
In conclusion, Bis-PEG9-NHS ester (CAS No. 1008402-79-6) is a multifaceted compound with significant potential across diverse fields. Its ability to facilitate bioconjugation, enhance drug delivery systems, and modify materials positions it as a key tool in advancing biomedical research and therapeutic development. As research continues to uncover new applications and optimizations for this compound, its role in science and medicine is expected to grow even further.
1008402-79-6 (Bis-PEG9-NHS ester) 関連製品
- 38862-24-7(2,5-Dioxopyrrolidin-1-yl acrylate)
- 3392-05-0(Boc-Ala-OSu)
- 14464-29-0(N-Acetoxysuccinimide)
- 3392-07-2(Boc-Gly-OSu)
- 3392-12-9((2,5-Dioxopyrrolidin-1-yl) (2S)-2-(tert-butoxycarbonylamino)-3-methylbutanoate)
- 14464-32-5(N-Succinimidyl Stearate)
- 30189-36-7(Boc-Lys(Boc)-OSu)
- 6066-82-6(1-hydroxypyrrolidine-2,5-dione)
- 18342-66-0(N-Succinimidyl N-Methylcarbamate)
- 13139-12-3(tert-butyl 2,5-dioxopyrrolidin-1-yl carbonate)
